tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride
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Overview
Description
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is a synthetic organic compound with a complex spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a tert-butyl ester and a methylamino group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and methylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Introduction of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines, alcohols, or hydrocarbons.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. The presence of the tert-butyl ester and methylamino groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: Similar spirocyclic structure but with different functional groups.
Tert-butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride: Another spirocyclic compound with variations in the amino and ester groups.
Uniqueness
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.
Properties
CAS No. |
2408975-36-8 |
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Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-10(14-4)13(9-15)6-7-13;/h10,14H,5-9H2,1-4H3;1H |
InChI Key |
GLTTWBGOWXDXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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